molecular formula C18H30O4 B1238284 12,13-Epoxy-11-oxo-9-octadecenoic acid CAS No. 79741-28-9

12,13-Epoxy-11-oxo-9-octadecenoic acid

Cat. No.: B1238284
CAS No.: 79741-28-9
M. Wt: 310.4 g/mol
InChI Key: RDGAFGWICQNYLG-CJXWSEAPSA-N
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Description

Contextualization of the Compound as a Specific Oxylipin Metabolite

12,13-Epoxy-11-oxo-9-octadecenoic acid is a biologically active oxylipin, a class of oxygenated metabolites derived from polyunsaturated fatty acids. caymanchem.com It is specifically formed through the oxidative metabolism of linoleic acid, a common omega-6 fatty acid. caymanchem.com The formation process is enzymatic, involving intermediates such as 13-hydroperoxy-cis-9-trans-11-octadecadienoic acid (13-HpODE), which is produced by the action of lipoxygenase enzymes. This positions the compound within the complex network of signaling molecules generated from fatty acid oxidation in various biological systems.

Systematic Nomenclature and Classification of this compound

The compound's structure is defined by an eighteen-carbon chain featuring an epoxy group at the 12th and 13th carbons, a ketone (oxo) group at the 11th carbon, and a double bond at the 9th carbon. nih.gov

Table 1: Chemical Identity of this compound

Identifier Value Source
IUPAC Name (E)-11-oxo-11-(3-pentyloxiran-2-yl)undec-9-enoic acid nih.gov
Molecular Formula C₁₈H₃₀O₄ caymanchem.comnih.gov
Molecular Weight 310.4 g/mol nih.gov

| CAS Number | 79741-28-9 | chemsrc.com |

As an eighteen-carbon molecule, this compound is classified as an octadecanoid, a subclass of long-chain fatty acyls. nih.gov Its direct precursor is linoleic acid, establishing it as a key metabolite in the octadecanoid pathway. caymanchem.com The general classification falls under the LIPID MAPS system as Fatty Acyls [FA] and more specifically within the Octadecanoids [FA02] category. nih.gov

The compound is known by several synonyms and structural designations in scientific literature, which can vary based on stereochemistry and the context of its discovery. caymanchem.comnih.gov The designation EKODE is a notable example, often used to refer to epoxy-keto-octadecenoic acids. caymanchem.com

Table 2: Synonyms and Structural Designations

Synonym/Designation Reference
EKODE-(E)-Ib caymanchem.com
12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid caymanchem.com
EPOODA nih.gov

Significance of Research on this compound in Biological Systems

Research has highlighted the significant biological activities of this compound. It is recognized as a biologically active peroxidation product of linoleic acid. caymanchem.com Studies have shown that it can activate an antioxidant response element (ARE) in neuronal cells, leading to the induced expression of ARE-regulated cytoprotective genes. caymanchem.com

Furthermore, this molecule has been observed to stimulate the synthesis of the steroid hormones aldosterone (B195564) and corticosterone (B1669441) in adrenal cells. caymanchem.com This effect appears to be mediated by an increase in the concentration of intracellular calcium. caymanchem.com These findings indicate its potential role in cellular defense mechanisms and endocrine regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79741-28-9

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-11-oxo-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-9-13-16-18(22-16)15(19)12-10-7-5-4-6-8-11-14-17(20)21/h10,12,16,18H,2-9,11,13-14H2,1H3,(H,20,21)/b12-10+/t16-,18-/m1/s1

InChI Key

RDGAFGWICQNYLG-CJXWSEAPSA-N

SMILES

CCCCCC1C(O1)C(=O)C=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC[C@@H]1[C@H](O1)C(=O)/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)C(=O)C=CCCCCCCCC(=O)O

Synonyms

12,13-epoxy-11-oxo-9-octadecenoic acid
EPOODA
trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid

Origin of Product

United States

Occurrence and Endogenous Distribution of 12,13 Epoxy 11 Oxo 9 Octadecenoic Acid

Identification in Diverse Biological Matrices and Organisms

While the direct isolation of 12,13-Epoxy-11-oxo-9-octadecenoic acid from biological tissues is not extensively documented, its formation from known biological precursors has been demonstrated in systems that model physiological conditions. Its close structural relatives, known as epoxy-keto-octadecenoic acids (EKODEs) or ketols, have been detected in various biological contexts.

The formation of epoxy and keto derivatives of fatty acids is a known element of the plant oxylipin pathway, often initiated in response to stress or injury. nih.gov The specific isomer, trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid , was identified as a novel product formed from the degradation of 13-L(S)-hydroperoxy-cis-9,trans-11-octadecadienoic acid (13-HPODE) using a cysteine-FeCl3 catalyst system designed to mimic biochemical reactions. nih.gov The precursor, 13-HPODE, is a common product of the lipoxygenase enzyme acting on linoleic acid in plants. mdpi.com

Furthermore, research on plant-derived materials has confirmed the enzymatic capacity to produce related isomers. For instance, a crude extract from soy has been shown to convert 13-HPODE into 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid , an isomer of the target compound. nih.gov Similarly, soybean lipoxygenase-1 can isomerize 13-HPODE into threo-11-hydroxy-trans-12:13-epoxy-9-cis-octadecenoic acid , a structurally related hydroxy-epoxy fatty acid. uu.nl These findings underscore the presence of enzymatic machinery in plants capable of transforming linoleic acid hydroperoxides into a variety of epoxy derivatives.

Table 1: Identification of this compound and Related Compounds in Plant-Based Systems

CompoundSource/SystemPrecursorReference
trans-12,13-Epoxy-11-oxo-trans-9-octadecenoic acidCysteine-FeCl3 model system13-L(S)-hydroperoxy-cis-9,trans-11-octadecadienoic acid nih.gov
9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid (Isomer)Crude soy extract13-hydroperoxy-cis-9,trans-11-octadecadienoic acid nih.gov
threo-11-hydroxy-trans-12:13-epoxy-9-cis-octadecenoic acid (Related Compound)Soybean lipoxygenase-113-hydroperoxy-linoleate uu.nl

In mammalian systems, the formation of epoxy-keto derivatives of linoleic acid is often associated with heme-containing proteins and occurs in tissues where oxidative processes are active. Studies using hematin, a component of hemoglobin, to react with 13-hydroperoxy-9,11-octadecadienoic acid have shown the formation of numerous products, including various epoxy-hydroxy and keto derivatives. nih.govresearchgate.net These model reactions are considered representative of metabolic transformations that can occur in mammalian tissues such as platelets, aorta, and lung. nih.govresearchgate.net

While direct detection of the 11-oxo isomer is not specified in these studies, a related isomer, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) , has been shown to be biologically active in rat adrenal cells, where it stimulates aldosterone (B195564) secretion. nih.gov This indicates that such oxidized linoleic acid metabolites can be formed and have physiological effects in mammalian systems.

Endogenous Formation in Specific Tissues and Cellular Compartments

The endogenous formation of this compound is a multi-step process originating from linoleic acid.

Step 1: Hydroperoxide Formation: The initial step is the oxidation of linoleic acid by a 13-lipoxygenase (13-LOX) enzyme or via non-enzymatic auto-oxidation to form 13-hydroperoxy-octadecadienoic acid (13-HPODE) . mdpi.comnih.gov

Step 2: Radical Formation and Rearrangement: The hydroperoxide (13-HPODE) is then converted into an alkoxyl radical. This conversion can be catalyzed by heme or other metal-containing complexes. nih.govresearchgate.nettandfonline.com This radical intermediate undergoes rearrangement and cyclization to form the epoxy-keto structure. nih.govresearchgate.net

This pathway is not confined to a single tissue but can occur where the necessary components—linoleic acid, oxygen, and catalysts like lipoxygenases or heme—are present. This includes sites of inflammation, hemorrhage, or high metabolic activity, such as in activated platelets and lung tissue. nih.govresearchgate.net

Table 2: Proposed Biosynthetic Pathway for this compound

StepReactionKey PrecursorKey ProductCatalysts/ConditionsReference
1OxidationLinoleic Acid13-Hydroperoxy-octadecadienoic acid (13-HPODE)Lipoxygenase, Auto-oxidation mdpi.comnih.gov
2Isomerization/Rearrangement13-HPODEThis compoundHeme, Cysteine-FeCl3 (model) nih.govnih.govresearchgate.net

Contexts of Enhanced or Regulated Production in Biological Responses

The production of this compound and related lipid peroxides is significantly enhanced under conditions of oxidative stress and inflammation. These physiological states are characterized by an increase in reactive oxygen species (ROS) and the activity of enzymes like lipoxygenases. nih.gov

Inflammatory Response: In murine macrophage cells, related oxidized lipids are involved in modulating the inflammatory response to stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govresearchgate.net Isomers of the target compound have been shown to influence key inflammatory signaling pathways, including NF-κB and MAPK. nih.gov

Oxidative Stress Response: An isomer, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been identified as a potent activator of the Antioxidant Response Element (ARE). nih.gov The ARE is a critical regulatory element in the transcription of a suite of cytoprotective genes that mitigate cellular damage from oxidative stress. nih.gov This suggests that the formation of these epoxy-keto fatty acids can be part of a cellular defense mechanism. nih.gov

Therefore, the regulated production of these compounds is closely tied to the cellular response to pathogenic invasion, tissue injury, and imbalances in redox status.

Biosynthesis and Enzymatic Pathways of 12,13 Epoxy 11 Oxo 9 Octadecenoic Acid

Precursor Substrates and Initial Oxygenation Steps

The journey to synthesizing 12,13-epoxy-11-oxo-9-octadecenoic acid begins with the availability of specific polyunsaturated fatty acid precursors and their subsequent oxygenation. These initial steps are crucial for setting the stage for the downstream enzymatic reactions that define the structure of the final molecule.

Metabolism of Linoleic Acid and Alpha-Linolenic Acid

Linoleic acid and alpha-linolenic acid are essential C18 polyunsaturated fatty acids that serve as the primary substrates for the biosynthesis of a wide array of oxylipins, including this compound. nih.govnih.gov In plants and animals, these fatty acids are typically released from membrane lipids by the action of phospholipases. nih.gov Once liberated, they enter pathways where they are metabolized by three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov These enzymatic pathways lead to the production of various oxidized metabolites, including hydroperoxides, epoxides, and alcohols. nih.govnih.gov

The metabolism of these fatty acids can be influenced by various factors, including diet. nih.gov For instance, dietary supplementation with alpha-linolenic acid has been shown to be associated with an improved lipid profile and a reduction in inflammatory markers. nih.gov

Formation of Specific Fatty Acid Hydroperoxides (e.g., 9-HPOD, 13-HPOD)

A critical initial step in the biosynthesis of many oxylipins is the formation of fatty acid hydroperoxides. researchgate.net In the context of linoleic acid, lipoxygenases (LOXs) catalyze the insertion of molecular oxygen to form hydroperoxyoctadecadienoic acids (HPODEs). nih.govmdpi.com Depending on the specific LOX enzyme, this oxygenation can occur at either the C-9 or C-13 position of the linoleic acid backbone, resulting in the formation of 9-hydroperoxyoctadecadienoic acid (9-HPOD) and 13-hydroperoxyoctadecadienoic acid (13-HPOD), respectively. nih.govresearchgate.net

Some LOXs can produce both 9-HPOD and 13-HPOD. nih.gov For example, a lipoxygenase isolated from the microalga Chlorella pyrenoidosa was found to produce both isomers in equal amounts. nih.gov In contrast, cyclooxygenase (COX) enzymes, particularly COX-2, can also metabolize linoleic acid to 9-HPODE and 13-HPODE, with a predominance of the 13-HODE products. wikipedia.org These hydroperoxides are key intermediates that can be further metabolized by a variety of enzymes to generate a diverse range of bioactive molecules. researchgate.netmdpi.comwikipedia.org

Key Enzymatic Transformations Leading to the Compound

Following the initial formation of fatty acid hydroperoxides, a series of specific enzymatic transformations are required to produce this compound. These reactions are catalyzed by distinct enzyme families that introduce the characteristic epoxy and oxo functionalities to the fatty acid backbone.

Lipoxygenase (LOX) Activities and Hydroperoxide Isomerization

Lipoxygenases (LOXs) are the key enzymes that initiate the biosynthesis by converting polyunsaturated fatty acids into fatty acid hydroperoxides. researchgate.net Specifically, 13-lipoxygenase (13-LOX) acts on linoleic acid to form 13(S)-hydroperoxy-cis-9,trans-11-octadecadienoic acid (13-HPODE). oup.comnih.gov This hydroperoxide can then undergo further transformations. While some research points to the direct conversion of 13-HPODE into various products, including hydroxy-epoxy derivatives, other studies suggest a hydroperoxide isomerase function of certain LOX enzymes. nih.govnih.gov For instance, the epidermal eLOX3 enzyme can metabolize 13(S)-HpODE into hydroxy-epoxides like 9-OH-12(13)-EpOME and 11-OH-12(13)-EpOME, which can be further oxidized to the corresponding epoxy-ketones. nih.gov

Cytochrome P450 (CYP) Epoxygenase Pathways and CYP74 Family Enzymes

Cytochrome P450 (CYP) enzymes, particularly those from the CYP74 family, play a crucial role in the metabolism of fatty acid hydroperoxides. researchgate.netaocs.org Unlike typical P450s that require molecular oxygen and an external electron donor, CYP74 enzymes catalyze the isomerization of hydroperoxides. aocs.org This family includes allene (B1206475) oxide synthase (AOS), hydroperoxide lyase (HPL), divinyl ether synthase (DES), and epoxyalcohol synthase (EAS). aocs.org These enzymes direct the fatty acid hydroperoxide substrates into different metabolic branches. nih.gov Specifically, CYP epoxygenase activity can convert fatty acids into epoxides. nih.govpnas.org

Roles of Allene Oxide Synthase (AOS) and Epoxyalcohol Synthase (EAS)

Within the CYP74 family, allene oxide synthase (AOS) and epoxyalcohol synthase (EAS) are particularly relevant to the formation of epoxy derivatives. AOS converts fatty acid hydroperoxides, such as 13-hydroperoxy-octadecatrienoic acid (13-HPOT), into unstable allene oxides. oup.comnih.govnih.gov While this is a primary pathway for jasmonic acid biosynthesis, it highlights the epoxide-forming capability within this enzyme family. oup.comnih.gov

More directly, epoxyalcohol synthase (EAS) catalyzes the formation of epoxyalcohols from fatty acid hydroperoxides. mdpi.com For example, the conversion of 13-HPOD by certain enzymes with EAS activity leads to the formation of 11-hydroxy-12,13-epoxy-9-octadecenoic acid. mdpi.com Some enzymes exhibit dual functionality, possessing both HPL and EAS activities. mdpi.com Research has identified true EAS enzymes in plants, such as CYP74M2 from Selaginella moellendorffii, which forms isomers of 11-hydroxy-12,13-epoxy-9-octadecenoic acid from 13-HPOD. mdpi.com The subsequent oxidation of such an epoxyalcohol intermediate would yield the final this compound.

Involvement of Hydroperoxide Lyase (HPL) and Hydroxy Fatty Acid Dehydrogenase

The biosynthesis of C18-family oxylipins, including this compound, often begins with the oxidation of linoleic acid by lipoxygenase (LOX) to form a hydroperoxide precursor. Specifically, 15-lipoxygenase (15-LOX) catalyzes the formation of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE). nih.govmdpi.com This hydroperoxide is a key branching point for several enzymatic pathways.

Certain enzymes within the cytochrome P450 family, specifically the CYP74 clan, exhibit dual catalytic functions, acting as both hydroperoxide lyases (HPL) and epoxyalcohol synthases (EAS). sci-hub.semdpi.comnih.gov While the primary role of HPL is to cleave hydroperoxides into smaller aldehyde and ω-oxo-acid fragments, the associated EAS activity can isomerize the hydroperoxide into an epoxyalcohol. nih.govmdpi.com For instance, several plant CYP74 enzymes can convert 13-HPODE into 11-hydroxy-12,13-epoxy-9-octadecenoic acid. mdpi.comnih.govnih.gov Some of these enzymes show a preference for 13-hydroperoxides and possess both major HPL and minor EAS activity. nih.gov

The final step in the formation of the 11-oxo group from the 11-hydroxy-epoxy intermediate necessitates the action of a dehydrogenase. An alcohol dehydrogenase would catalyze the oxidation of the secondary alcohol at the C-11 position to a ketone, yielding this compound. This sequential action of LOX, a CYP74 enzyme with EAS functionality, and a hydroxy fatty acid dehydrogenase represents a plausible enzymatic pathway for the biosynthesis of this compound.

Contribution of Soluble Epoxide Hydrolase (sEH) to Related Metabolites

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxy fatty acids (EpFAs), regulating their biological activity by converting them into generally less active 1,2-diols. mdpi.comnih.gov The enzyme catalyzes the hydrolysis of the epoxide ring by adding a water molecule. frontiersin.org

Epoxy-octadecenoic acids (EpOMEs), the epoxidized derivatives of linoleic acid, are known substrates for sEH, with the enzyme showing a slight preference for the 12,13-regioisomer over the 9,10-isomer. mdpi.com Furthermore, hydroxy-epoxide derivatives of linoleic acid can be metabolized by sEH into corresponding trihydroxy-octadecenoates. nih.gov Following this reactivity pattern, this compound would be a substrate for sEH. The hydrolysis of its 12,13-epoxide group would result in the formation of 11-oxo-12,13-dihydroxy-9-octadecenoic acid . This conversion is a key step in the catabolism and clearance of these bioactive lipid mediators. Studies on the related compound, 12,13-epoxy-11-hydroxy-9-octadecenoic acid, have shown that liver homogenates can convert it to its corresponding diol (11,12,13-trihydroxy-9-octadecenoic acid), demonstrating the principle of epoxide ring opening in these complex structures. nih.govresearchgate.net

Stereochemical Specificity and Regioisomer Diversity in Biosynthetic Reactions

The oxidation of linoleic acid gives rise to a diverse array of products, characterized by significant regioisomer and stereoisomer diversity. This complexity arises from both non-enzymatic autoxidation and highly specific enzymatic reactions. nih.govacs.org

Enzymatic oxidation is noted for its stereospecificity. acs.org For example, the initial lipoxygenase step can produce specific hydroperoxide isomers, such as 13(S)-HPODE. Subsequent enzymatic transformations maintain a high degree of stereochemical control. Plant epoxyalcohol synthases (EAS) are known to produce specific stereoisomers, such as the (9S,10S,11S)-epimer with a trans-epoxide from 9-hydroperoxides. mdpi.com

In the context of epoxy-keto-octadecenoic acids (EKODEs), multiple regioisomers can be formed. Starting from the two primary hydroperoxides of linoleic acid (9-HPODE and 13-HPODE), different positional isomers of the epoxy and keto groups are possible. For example, from 13-HPODE, the target compound This compound can be formed. However, an alternative regioisomer, 9-oxo-12,13-epoxy-10-octadecenoic acid , has also been identified from the reaction of 13-HPODE with soy extracts. researchgate.netnih.gov Similarly, the precursor 9-HPODE can lead to 9,10-epoxy-13-keto-octadecenoic acid . tandfonline.com

The geometry of the double bonds and the stereochemistry of the chiral centers add another layer of complexity. The target compound is specified as having a double bond at the C-9 position. Isomers with different double bond geometries (cis/trans) and epoxide stereochemistry (e.g., (12R,13S) vs. (12S,13R)) can exist. nih.govcosmobiousa.com

Regioisomers and Precursors of Epoxy-Keto-Octadecenoic Acids
Precursor HydroperoxideResulting Epoxy-Keto RegioisomerReference
13-Hydroperoxyoctadecadienoic acid (13-HPODE)This compound mdpi.comnih.gov
13-Hydroperoxyoctadecadienoic acid (13-HPODE)9-Oxo-12,13-epoxy-10-octadecenoic acid researchgate.netnih.gov
9-Hydroperoxyoctadecadienoic acid (9-HPODE)9,10-Epoxy-13-keto-octadecenoic acid tandfonline.com

Proposed Enzymatic Mechanisms and Transient Intermediates

The enzymatic formation of this compound from its hydroperoxide precursor, 13-HPODE, is thought to proceed through several reactive intermediates. The enzymes responsible, particularly those in the CYP74 family, catalyze complex isomerizations. mdpi.com

A widely accepted mechanism for epoxyalcohol synthase (EAS) activity involves the following steps:

Homolysis of the Hydroperoxide: The reaction begins with the homolytic cleavage of the O-O bond in the hydroperoxide group (e.g., at C-13 of 13-HPODE), forming an alkoxy radical intermediate. mdpi.com

Radical Rearrangement: This highly reactive alkoxy radical then undergoes rearrangement. For the formation of an 11-hydroxy-12,13-epoxy structure, this involves the formation of an epoxyallyl radical. mdpi.com

Radical Recombination: The final step is the recombination of the epoxyallyl radical with a hydroxyl radical to form the stable epoxyalcohol product, such as 11-hydroxy-12,13-epoxy-9-octadecenoic acid. mdpi.com

The formation of an epoxy-ketone could potentially branch from this pathway. One proposed mechanism for the generation of regioisomeric epoxy-ketones from 9-HPODE involves a pseudo-symmetrical diepoxy radical intermediate . tandfonline.com This mechanism suggests the initial formation of an alkoxyl radical, which reacts with molecular oxygen, leading to a diepoxy structure with a radical on the central carbon (C-11). This symmetrical intermediate could then resolve into two different epoxy-ketone regioisomers. tandfonline.com

Biological Activities and Molecular Mechanisms of 12,13 Epoxy 11 Oxo 9 Octadecenoic Acid

Modulation of Intracellular Signaling Pathways

12,13-Epoxy-11-oxo-9-octadecenoic acid, an epoxy-keto derivative of linoleic acid, has been identified as a modulator of critical signaling cascades involved in cellular defense and response.

Activation of the Antioxidant Response Element (ARE) and Induction of Cytoprotective Genes (e.g., NQO1)

Research has shown that this compound is a potent activator of the Antioxidant Response Element (ARE), a key regulatory element in the promoter region of genes that protect cells from oxidative stress. nih.govnih.gov In studies using IMR-32 neuroblastoma cells and cerebro-cortical neurons, this compound, also referred to as EKODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid), demonstrated strong ARE activation, comparable to the well-known activator tert-butylhydroquinone (B1681946) (tBHQ). nih.gov

This activation leads to the induced expression of cytoprotective genes regulated by ARE, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov The induction of NQO1 has been observed at both the messenger RNA (mRNA) and protein levels. nih.govnih.gov Specifically, treatment of IMR-32 cells with EKODE resulted in a significant increase in NQO1 transcript levels and a substantial elevation of NQO1 protein. nih.gov The activation of the ARE by this compound is dependent on the PI3-kinase signaling pathway. nih.govnih.gov

Table 1: Effect of this compound (EKODE) on ARE-regulated Gene Expression in IMR-32 Cells

Treatment Concentration (μM) Target Gene Effect Fold Induction
EKODE 1 NQO1 (transcript) Induction >2-fold
EKODE 10 NQO1 (transcript) Induction >2-fold
EKODE 10 NQO1 (protein) Greatly Increased Not specified

Regulation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

Based on the available research, there is no direct evidence to suggest that this compound regulates the Nuclear Factor-kappa B (NF-κB) signaling cascade. However, studies on its effect on ARE activation have provided some insight into its relationship with the Mitogen-Activated Protein Kinase (MAPK) pathway. In IMR-32 cells, the use of a MEK1 inhibitor, PD98059, which targets a component of the MAPK pathway, did not prevent the activation of the ARE reporter by EKODE. nih.gov This suggests that the MAPK pathway may not be essential for the ARE-mediated effects of this specific compound in this cell model. nih.gov

Activation of the Nrf2/HO-1 Signaling Axis

The activation of the Antioxidant Response Element by this compound is critically dependent on the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govnih.gov Nrf2 is a master regulator of the antioxidant response, and its activation is a prerequisite for the induction of ARE-driven genes. nih.gov While Nrf2 is a known activator of Heme Oxygenase-1 (HO-1), another important cytoprotective enzyme, current research has focused on NQO1 as a downstream target of EKODE-induced Nrf2 activation. nih.govnih.govnih.gov Direct evidence specifically demonstrating the induction of HO-1 by this compound is not available in the reviewed scientific literature.

Interactions with Nuclear Receptors (e.g., PPAR-δ)

While related linoleic acid derivatives, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), have been identified as potent activators of Peroxisome Proliferator-Activated Receptor α (PPARα), there is no scientific literature to date detailing any interaction between this compound and any of the PPAR isoforms, including PPAR-δ. mdpi.comresearchgate.netnih.govplos.org

Cellular and Molecular Effects

The influence of this compound on fundamental cellular processes such as proliferation and apoptosis is a key area of interest for understanding its biological significance.

Influence on Cellular Proliferation and Apoptosis Mechanisms in Research Models

Despite research into its signaling activities, there is currently no available information from the reviewed scientific literature that specifically investigates the influence of this compound on cellular proliferation or apoptosis mechanisms. Studies have been conducted on related compounds like 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), which has been shown to suppress cell proliferation and induce apoptosis in breast cancer stem cell models. nih.govnih.gov However, these findings cannot be directly attributed to this compound.

Regulation of Inflammatory Responses at the Cellular and Molecular Level

Linoleic acid derivatives, including epoxy-keto-octadecenoic acids (EKODEs), are recognized for their vital role in regulating inflammatory processes. nih.gov These molecules emerge from the oxidation of linoleic acid, which can be driven by enzymes or by reactive oxygen species, particularly in conditions of oxidative stress. nih.gov The epoxyketooctadecenoic acid class of lipid peroxidation products has been specifically implicated in the pathophysiology of various inflammatory diseases. nih.gov

While direct studies on this compound are limited, research on the related compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) provides insight into the potential molecular mechanisms. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, 13-KODE was shown to suppress inflammatory responses. The anti-inflammatory effects of 13-KODE were demonstrated through the inhibition of nitric oxide (NO) production via the suppression of inducible NO synthase. It also decreased the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukin-1β. aocs.org

At the molecular level, these effects are linked to the inhibition of key inflammatory signaling pathways. 13-KODE was found to prevent the LPS-mediated nuclear localization of Nuclear Factor-kappa B (NF-κB) and to inhibit the activation of mitogen-activated protein kinases (MAPK). aocs.org Furthermore, it demonstrated antioxidant activity by reducing the production of reactive oxygen species and enhancing the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase 1 (HO-1), which are crucial components of the cellular antioxidant defense system. aocs.org The electrophilic nature of the enone functionality in these molecules is thought to be key to their bioactivity. nih.gov

Table 1: Summary of Anti-Inflammatory Mechanisms of a Related Linoleic Acid Derivative (13-KODE)
TargetObserved EffectReference
Nitric Oxide (NO) ProductionInhibited aocs.org
Pro-inflammatory Cytokines (TNF-α, IL-1β)Expression Suppressed aocs.org
NF-κB PathwayActivation Inhibited aocs.org
MAPK PathwayActivation Inhibited aocs.org
Nrf2/HO-1 PathwayActivation/Expression Increased aocs.org

Antimicrobial Activity Mechanisms

Fatty acids and their derivatives are known to possess antimicrobial properties. Studies on compounds like 9,12-octadecadienoic acid have shown inhibitory activity against a range of bacteria, including both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Some derivatives have also demonstrated antifungal activity. nih.gov

The proposed mechanisms for the antimicrobial action of these fatty acid derivatives are multifaceted. They are thought to include the disruption of the bacterial cell membrane, leading to interference with its permeability. nih.gov Other potential mechanisms involve the inhibition of critical cellular processes such as cell wall synthesis or protein synthesis. nih.gov The specific structure of the phytochemicals can cause modifications in the structural composition of the microbial cells, contributing to their antimicrobial effects. nih.gov While these general mechanisms are established for related fatty acids, specific studies detailing the antimicrobial mechanisms of this compound are not extensively documented.

Roles in Systemic Biological Processes (Mechanistic Studies)

Contribution to Adipose-Vascular Coupling and Vasoregulatory Functions

This compound and its isomers act as signaling molecules that provide a mechanistic link between adipose tissue metabolism and vascular regulation. This connection is particularly evident in the context of obesity, which is characterized by increased plasma fatty acids and oxidative stress. nih.gov Research has postulated that endogenous fatty acids like linoleic acid can be oxidized, potentially by the liver, to form compounds that stimulate the adrenal cortex. nih.gov This suggests a pathway where adipose tissue-derived fatty acids are converted into bioactive lipids that exert systemic effects on vasoregulatory functions, primarily through the modulation of aldosterone (B195564). nih.govnih.gov The correlation found in human studies between plasma levels of the epoxy-keto derivative (EKODE) and both aldosterone and body mass index further supports its role as a mediator linking adiposity to hormonal systems that control blood pressure. nih.gov

Mechanisms of Aldosterone Secretion Stimulation and Associated Cellular Effects

An oxidized derivative of linoleic acid, identified as 12,13-epoxy-9-keto-10-trans-octadecenoic acid (an isomer of the title compound, referred to as EKODE), is a potent stimulator of aldosterone secretion from adrenal cells. nih.govnih.gov This effect is dose-dependent; the compound stimulates aldosterone production at concentrations between 0.5 to 15 micromolar (µM), while exhibiting inhibitory effects at higher concentrations. nih.govnih.gov The stimulatory action is most pronounced when the effects of other primary aldosterone regulators, such as angiotensin and potassium, are submaximal. nih.gov

The mechanism of action targets the early stages of the steroidogenic pathway, specifically the steps leading to the formation of pregnenolone. nih.gov All human plasmas tested have been found to contain EKODE, and its levels correlate directly with plasma aldosterone, indicating a physiological relevance. nih.gov This link between a linoleic acid metabolite and aldosterone production may represent a key factor in the deleterious cardiovascular effects associated with obesity and oxidative stress. nih.govnih.gov

Table 2: Dose-Dependent Effect of EKODE on Aldosterone Secretion
EKODE ConcentrationEffect on Aldosterone SecretionReference
0.5 - 15 µMStimulatory nih.govnih.gov
>15 µMInhibitory nih.govnih.gov

Involvement in Plant Growth and Defense Responses

In plants, structurally similar oxylipins play a central role in mediating responses to environmental challenges. The synthesis of 12-oxo-phytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid, proceeds through a (13S)12,13-epoxy-octadecatrienoic acid intermediate. nih.gov This pathway is activated in response to various stresses, including attacks by herbivores, microbial pathogens, and abiotic factors like injury. nih.gov

These epoxy fatty acid-derived signaling molecules can trigger autonomous pathways that regulate a specific subset of jasmonate-responsive genes. nih.gov This regulation allows the plant to activate and fine-tune its defense mechanisms. nih.gov The signaling interplay enables plants to adaptively allocate resources between growth and defense, ensuring optimal survival, reproduction, and fitness in the face of ecological challenges. nih.gov

Impact on Epidermal Barrier Formation

The formation of the skin's permeability barrier is a critical process that relies on oxidized derivatives of linoleic acid. nih.gov A crucial step involves the enzymatic oxidation of linoleate (B1235992) that is esterified to specific acylceramides (Cer-EOS) within the epidermis. nih.gov A sequence of enzymatic reactions carried out by 12R-lipoxygenase (12R-LOX), epidermal lipoxygenase-3 (eLOX-3), and a short-chain dehydrogenase (SDR9C7) converts the linoleate moiety into a reactive epoxy-ketone derivative. nih.govnih.gov

While the well-studied derivative is the 9R,10R-trans-epoxy-11E-13-oxo-octadecenoate, the principle involves the formation of a reactive epoxy-ketone structure. nih.gov This electrophilic compound is capable of forming covalent bonds with nucleophilic amino acid residues (such as cysteine) on proteins like loricrin and involucrin, which make up the corneocyte envelope. nih.gov This covalent attachment of lipids to the protein scaffold is essential for creating the corneocyte lipid envelope, a structure indispensable for the skin's barrier function. nih.govnih.gov Genetic mutations in the enzymes of this pathway, such as ALOX12B and ALOXE3, are linked to the skin disease congenital ichthyosis, highlighting the pathway's critical importance. nih.gov

Table 3: Compounds Mentioned in this Article
Compound NameAbbreviation / Synonym
This compoundEKODE, EPOODA
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid13-KODE
Tumor Necrosis Factor-alphaTNF-α
Interleukin-1-betaIL-1β
9,12-octadecadienoic acidLinoleic acid
12-oxo-Phytodienoic acidOPDA
(13S)12,13-epoxy-octadecatrienoic acid-
9R,10R-trans-epoxy-11E-13-oxo-octadecenoate-
Pregnenolone-

Research Methodologies for the Study of 12,13 Epoxy 11 Oxo 9 Octadecenoic Acid

Advanced Analytical Techniques for Identification, Quantification, and Structural Elucidation

The definitive analysis of 12,13-Epoxy-11-oxo-9-octadecenoic acid relies on a combination of high-resolution separation and spectroscopic techniques. These methods provide complementary information regarding the compound's purity, concentration, molecular weight, and intricate three-dimensional structure.

Chromatographic techniques are fundamental for isolating this compound from complex mixtures of fatty acids and their various oxidation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation of oxylipins. Reversed-Phase HPLC (RP-HPLC), often using a C18 column, is frequently employed to separate fatty acid derivatives based on their hydrophobicity. For instance, in the analysis of related oxidized linoleic acid derivatives, a Zorbax XDB-C18 column with a gradient mobile phase of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with formic acid has been utilized. nih.gov However, achieving baseline separation of closely related isomers, such as trihydroxy derivatives formed from the hydrolysis of the epoxyketo moiety, can be challenging due to overlapping peaks and inconsistent retention times. nih.gov Straight-Phase HPLC (SP-HPLC) can also be used, offering a different selectivity based on polarity, which is useful for separating isomers with different functional groups.

Gas Chromatography (GC) / Gas-Liquid Chromatography (GLC): GC, often referred to as GLC in the context of fatty acid analysis, provides high-resolution separation for volatile compounds. Due to the low volatility of this compound, derivatization into more volatile forms, such as methyl esters (FAMEs), is a prerequisite for GC analysis. researchgate.netresearchgate.net Packed columns with stationary phases like 3% Silar 5CP on Gas-Chrom Q have been used to separate related FAMEs, often with temperature programming to facilitate the elution of different components. researchgate.net

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for the initial separation and purification of lipid oxidation products. It is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of precursor aldehydes, and for the preparative isolation of fatty acids from reaction mixtures. nih.govresearchgate.net Products can be separated on silica (B1680970) gel plates using solvent systems like hexane-ether, and the resulting bands can be scraped for further analysis by more advanced techniques. researchgate.net

Table 1: Examples of Chromatographic Methods in the Analysis of Epoxy-Oxo-Octadecenoic Acids and Related Compounds

Technique Stationary Phase Mobile Phase/Conditions Purpose
RP-HPLC Zorbax XDB-C18 Gradient: 10mM NH4OAc (pH 7.4) and Acetonitrile + 0.1% Formic Acid Separation of oxidized linoleic acid derivatives. nih.gov
TLC Silica Gel Hexane / Ethyl Acetate (90:10, v/v) Monitoring reaction progress and product purification. nih.gov
TLC Silica Gel Hexane / Ether (50:50, v/v) Preparative separation of reaction products. researchgate.net

| GC (GLC) | 3% Silar 5CP on Gas-Chrom Q | Temperature programmed from 175-245°C | Separation of derivatized fatty acid methyl esters. researchgate.net |

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for identifying derivatized fatty acids. After separation by GC, the molecules are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint. For related hydroxy-octadecenoic acids, analysis of the trimethylsilyl (B98337) (TMS) derivatives by GC-MS allows for the determination of the functional group positions based on characteristic fragment ions. researchgate.net For example, the analysis of a related compound, methyl 9-silyloxy-12-methoxy-10-octadecenoic, provided key structural information. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the state-of-the-art technique for analyzing non-volatile lipids like this compound directly from biological extracts. It couples the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. This method allows for the selection of the precursor ion corresponding to the compound's molecular weight, followed by collision-induced dissociation (CID) to generate product ions. This fragmentation pattern is highly specific and can be used for unambiguous identification and quantification, even at very low concentrations.

NMR spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of novel compounds.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms in the molecule. Key signals for this compound would include those for the olefinic protons of the double bond, the protons on the epoxide ring, the alpha-protons adjacent to the keto group, and the terminal methyl group. The coupling constants between these protons can help define their spatial relationships and the stereochemistry of the double bond (cis or trans). researchgate.net

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the structure, confirming the 18-carbon backbone. researchgate.netresearchgate.net The chemical shifts are indicative of the carbon's chemical environment, with distinct signals for the carboxylic acid carbon, the ketone carbonyl, the carbons of the double bond, and the carbons of the epoxide ring. wur.nl

Table 2: Predicted ¹H and ¹³C NMR Resonances for Epoxy-Oxo-Octadecenoic Acid Structures

Functional Group ¹H Chemical Shift (ppm) (Predicted) ¹³C Chemical Shift (ppm) (Predicted)
Carboxyl (-COOH) 10-12 175-185
Olefinic (-CH=CH-) 5.3-6.5 120-140
Ketone (C=O) N/A 195-215
Epoxide (-CH-O-CH-) 2.8-3.5 50-65
Methylene (-CH₂-) 1.2-2.4 20-40
Methyl (-CH₃) ~0.9 ~14

Note: Actual chemical shifts can vary based on solvent and specific stereochemistry. Data is predictive based on general values for these functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. A spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=O stretch of the α,β-unsaturated ketone (~1685 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and the C-O stretch of the epoxide ring (~1250 cm⁻¹ and ~850 cm⁻¹).

Ultraviolet (UV) Spectroscopy: The presence of the α,β-unsaturated ketone moiety (a chromophore) in this compound makes it detectable by UV spectroscopy. nih.gov This property is often exploited for detection in HPLC systems, where a UV detector can monitor the column eluent at a specific wavelength corresponding to the chromophore's maximum absorbance (λmax).

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific for detecting species with unpaired electrons. While not used to study the final diamagnetic this compound molecule itself, it would be a critical tool for studying the free-radical mechanisms that may lead to its formation from linoleic acid hydroperoxides.

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is crucial for removing interfering substances and enhancing the analytical signal of this compound. This typically involves lipid extraction, purification, and chemical derivatization.

Extraction: Lipids are commonly extracted from biological or food samples using solvent systems like the Folch or Bligh-Dyer methods, which use chloroform/methanol (B129727) mixtures.

Purification: Following extraction, Solid-Phase Extraction (SPE) is often used to fractionate the lipids and isolate the oxidized fatty acids from the more abundant neutral lipids and phospholipids.

Derivatization: Chemical derivatization is frequently required to improve the analytical properties of the compound, particularly for GC-MS analysis. researchgate.net

Esterification: The carboxylic acid group is typically converted to a methyl ester (FAME) by reaction with reagents like diazomethane (B1218177) or BF₃/methanol. This increases volatility for GC analysis. researchgate.net

Silylation: Hydroxyl groups, if present (e.g., in related reduced compounds), are converted to trimethylsilyl (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane. researchgate.netresearchgate.net This process also increases volatility and can direct mass spectral fragmentation in a predictable way.

In vitro Enzymatic Assays and Recombinant Protein Studies for Pathway Elucidation

Understanding the biosynthetic pathway of this compound involves studying the specific enzymes responsible for its formation.

In vitro Enzymatic Assays: These assays are performed to demonstrate the conversion of a substrate into a product by an enzyme or crude protein extract in a controlled laboratory setting. For instance, studies have shown that crude extracts from soybeans can convert 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid (13-HPODE) into a variety of products, including 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid. researchgate.netnih.gov Such assays typically involve incubating the substrate (e.g., a specific linoleic acid hydroperoxide) with the enzyme source, followed by extraction and analysis of the products by HPLC or GC-MS to confirm the identity of the epoxy-keto compound.

Recombinant Protein Studies: To pinpoint the exact enzymes involved, genes suspected of encoding the relevant activities are expressed in host systems (like bacteria or yeast) to produce recombinant proteins. The purified recombinant enzyme can then be used in in vitro assays to confirm its specific catalytic activity. Research has suggested that the formation of specific stereoisomers of epoxy-keto-octadecenoic acids involves the sequential action of enzymes like 12(R)-lipoxygenase (12(R)-LO) and epidermal lipoxygenase 3 (eLOX3). nih.gov Studying these purified recombinant enzymes allows for detailed characterization of their substrate specificity, kinetics, and stereochemical outcomes.

Cell Culture Models for Mechanistic Investigations (e.g., neuroblastoma cells, macrophage cell lines, endothelial cells)

Cell culture models are indispensable tools for dissecting the molecular mechanisms of this compound, often referred to in literature as EKODE (epoxy-keto-octadecenoic acid). These in vitro systems allow for controlled experiments to determine the compound's specific cellular targets and signaling pathways.

Neuroblastoma Cells: Studies have utilized human neuroblastoma cell lines, such as IMR-32, to investigate the neuroprotective potential of this compound. Research has shown that 12,13-epoxy-9-keto-10(trans)-octadecenoic acid is a potent activator of the antioxidant response element (ARE), a critical pathway in cellular defense against oxidative stress. nih.gov In IMR-32 cells, treatment with this epoxy-keto derivative led to a significant induction of ARE-regulated cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This activation was found to be dependent on the transcription factor NRF2 and the PI3-kinase signaling pathway. nih.gov These findings suggest a mechanism by which specific oxidation products of linoleic acid may help mitigate cellular damage caused by oxidative conditions in neuronal cells. nih.gov Further experiments in these cells demonstrated a time-dependent increase in total glutathione (B108866) (GSH) levels upon exposure to the compound. nih.gov

Other Relevant Cell Models: While detailed mechanistic studies on macrophage and endothelial cells are less specific for the 11-oxo variant, related research provides context. The precursor, linoleic acid, has been shown to elicit responses in cultured endothelial cells, such as the production of superoxide (B77818) and nitric oxide. nih.gov Additionally, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid has been observed to stimulate aldosterone (B195564) secretion in cultured rat adrenal cells, hinting at its potential role in endocrine signaling pathways. nih.gov Although not macrophages, studies on other keto-octadecenoic acids (lacking the epoxy group) have demonstrated anti-inflammatory effects in macrophage cell lines, suggesting a potential area for future investigation with the epoxy-keto variant.

Cell LineModel SystemKey Research FindingReference
IMR-32Human NeuroblastomaStrongly activates the Antioxidant Response Element (ARE), inducing cytoprotective genes like NQO1. nih.gov
Primary Cerebro-cortical NeuronsRodent Neuronal CultureActivates the Antioxidant Response Element (ARE), similar to findings in IMR-32 cells. nih.gov
Rat Adrenal CellsRodent Endocrine Cell CultureStimulates aldosterone secretion, linking linoleic acid oxidation to potential hypertensive pathways. nih.gov

Isotope Labeling and Tracing Experiments for Metabolic Pathway Confirmation

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By using precursors labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can follow the transformation of a substrate into its various metabolites. nih.gov

For this compound, tracing experiments typically begin with its precursor, linoleic acid. Commercially available linoleic acid fully labeled with carbon-13 (Linoleic acid-¹³C₁₈) serves as an ideal tracer. medchemexpress.commedchemexpress.com When introduced into a biological system, such as cell cultures or in vivo models, the ¹³C-labeled linoleic acid is metabolized through various enzymatic and non-enzymatic pathways.

The general workflow for such an experiment involves:

Introduction of the Labeled Precursor: The biological system is exposed to ¹³C-labeled linoleic acid.

Metabolite Extraction: After a set incubation period, lipids and metabolites are extracted from the cells or tissues.

Analysis by Mass Spectrometry: The extracts are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bohrium.com The mass spectrometer detects the mass shift imparted by the ¹³C atoms, allowing for the unambiguous identification of metabolites derived from the labeled precursor. nih.gov

This methodology can confirm that this compound is a direct downstream product of linoleic acid oxidation. Furthermore, it can be used to identify any subsequent metabolites of the epoxy-keto compound itself, revealing the complete metabolic cascade. wwu.edu For example, tracing can differentiate between various oxidative pathways and determine the relative flux through each. While the biosynthesis of related plant oxylipins like 12-oxo-phytodienoic acid has been detailed using labeled precursors, specific tracing studies confirming the complete pathway and subsequent breakdown of this compound in mammalian systems remain a key area for ongoing research. nih.govnih.gov

Chiral Analysis and Stereochemical Determination Methods

The biological activity of this compound is highly dependent on its stereochemistry, as the molecule contains multiple chiral centers. The orientation of the epoxy group (cis or trans) and the absolute configuration of the chiral carbons (R or S) can drastically alter its interaction with enzymes and receptors. Therefore, methods that can separate and identify specific stereoisomers are crucial.

Chromatographic Methods:

Chiral Phase High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. aocs.org Using columns with a chiral stationary phase (e.g., Chiralcel™), different stereoisomers of epoxy fatty acids can be resolved. aocs.orgnih.gov For instance, soybean peroxygenase-catalyzed epoxidation of linoleic acid yields a mixture of 12,13-cis-epoxyoctadecenoic acid enantiomers, which can be separated and quantified using chiral phase HPLC, revealing a preference for the formation of the 12(R), 13(S)-epoxy enantiomer. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of fatty acid isomers, though it typically requires prior chemical derivatization to make the molecules volatile. nih.govresearchgate.net While standard GC columns may not separate enantiomers, they can separate diastereomers and positional isomers. When coupled with mass spectrometry, this technique provides structural information for identification. bohrium.com

Micellar Electrokinetic Capillary Chromatography (MEKC): This high-efficiency separation technique has been successfully applied to separate cis- and trans- isomers of 12,13-epoxy-9(Z)-octadecenoic acid. nih.gov By optimizing the concentration of a surfactant (like sodium dodecyl sulfate) and an organic modifier in the buffer, researchers can achieve excellent resolution of these highly hydrophobic isomers. nih.gov

Spectroscopic Methods:

MethodologyPrincipleSpecific Application for the CompoundReference
Chiral Phase HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of specific enantiomers, such as the 12(R),13(S)-epoxy isomer. aocs.orgnih.gov
MEKCSeparation in a capillary based on partitioning between micelles and an aqueous buffer.High-resolution separation of cis- and trans-epoxy isomers. nih.gov
GC-MSSeparation of volatile derivatives by gas chromatography followed by mass-based detection.Identification and quantification of positional isomers and analysis of complex metabolite mixtures. nih.gov
¹H-NMRMeasures the magnetic properties of atomic nuclei to elucidate molecular structure.Structural confirmation of purified isomers, specifically identifying protons on the epoxy ring. marinelipids.ca

Synthetic Approaches for Research and Derivatization

Chemoenzymatic Synthesis Strategies for Specific Isomers

Chemoenzymatic synthesis leverages the high regio- and stereoselectivity of enzymes to create specific isomers that are challenging to produce through conventional chemical methods. nih.gov This approach often involves enzymes like lipases, lipoxygenases, and peroxygenases.

A common strategy is the in-situ formation of peracids catalyzed by lipases, which then act as epoxidizing agents. The immobilized lipase (B570770) from Candida antarctica (often known by the trade name Novozym 435) is widely used to catalyze the perhydrolysis of a fatty acid with hydrogen peroxide, forming a peracid. acs.orgfraunhofer.demdpi.com This peracid can then epoxidize the double bonds of another fatty acid molecule in a process known as self-epoxidation. acs.org The advantages of this method include milder reaction conditions and higher selectivity, which helps to avoid undesirable side reactions like the opening of the epoxide ring that can occur under the acidic conditions of purely chemical epoxidation. fraunhofer.de

The biosynthesis of epoxy-keto structures often involves a sequence of enzymatic reactions. For instance, a crude soy extract has been shown to catalyze the formation of 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid from 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid. researchgate.net This process is believed to occur via a sequential reaction involving the lipoxygenase (LOX) enzyme to first oxidize a polyunsaturated fatty acid like linoleic acid to its hydroperoxide, followed by the degradation of this intermediate to form the final epoxy-keto product. researchgate.net

Plant-based enzymes also play a significant role. Peroxygenases found in oats (Avena sativa) and other plants can catalyze the epoxidation of unsaturated fatty acids using fatty acid hydroperoxides as the oxygen donor. dss.go.thnih.gov These enzymes can convert linoleic acid into its epoxy derivatives. dss.go.th Furthermore, enzymes classified as hydroperoxide lyases (HPLs), which are part of the CYP74 family of cytochromes P450, can also exhibit epoxy-alcohol synthase (EAS) activity, contributing to the diversity of oxidized fatty acids produced in nature. nih.gov

Table 1: Enzymes in Chemoenzymatic Synthesis of Epoxy-Keto Fatty Acids and Related Compounds

Enzyme Class Specific Enzyme Example Substrate(s) Reaction Catalyzed Resulting Product/Intermediate
Lipase Immobilized Candida antarctica lipase (Novozym 435) Unsaturated fatty acid, Hydrogen peroxide Perhydrolysis to form a peracid for in-situ epoxidation. acs.orgfraunhofer.de Epoxidized fatty acid. mdpi.com
Lipoxygenase (LOX) Soybean Lipoxygenase-1 (LOX-1) Linoleic acid, Molecular oxygen Regio- and stereoselective hydroperoxidation. mdpi.com Fatty acid hydroperoxides (e.g., 13-HPODE). mdpi.com
Peroxygenase Oat seed peroxygenase Fatty acid hydroperoxides, Unsaturated fatty acids Epoxidation of double bonds. dss.go.thnih.gov Epoxy fatty acids. dss.go.th

| Hydroperoxide Lyase (HPL) / Epoxyalcohol Synthase (EAS) | CYP74 family enzymes | Fatty acid hydroperoxides | Rearrangement of hydroperoxides. nih.gov | Epoxy-alcohols and other oxylipins. nih.gov |

Chemical Synthesis Pathways and Reaction Optimization for Research Standards

Total chemical synthesis provides a reliable route to obtain research standards of 12,13-Epoxy-11-oxo-9-octadecenoic acid and its isomers, allowing for the production of racemic mixtures or specific stereoisomers when chiral catalysts or resolving agents are used. nih.gov These synthetic routes offer the flexibility to introduce isotopic labels for metabolic tracing studies.

The synthesis of related epoxy-keto-octadecenoic acid (EKODE) isomers has been achieved through adaptations of established chemical methods. nih.gov A general approach often involves the multi-step conversion of simpler, commercially available fatty acids or chemical precursors. Key reactions in such a synthesis typically include:

Epoxidation: The creation of the oxirane ring from a double bond is a crucial step. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Oxidation: The keto group is typically formed by the oxidation of a corresponding secondary alcohol (hydroxyl group). Various oxidizing agents can be employed depending on the specific needs of the reaction pathway.

Control of Stereochemistry: The synthesis of specific stereoisomers requires careful planning and the use of stereoselective reactions or chiral starting materials. nih.gov

For example, the synthesis of an EKODE isomer was adapted from a process described by Gardner and Crawford. fraunhofer.denih.gov While progress in this area is often limited by the availability of starting materials, total synthesis enables the creation of analogs designed to be resistant to metabolic inactivation, such as esterification, which is valuable for functional studies. nih.gov

Table 2: Common Reactions and Reagents in the Chemical Synthesis of Epoxy-Keto Fatty Acids

Reaction Type Common Reagent(s) Purpose
Epoxidation m-Chloroperoxybenzoic acid (m-CPBA) Converts a C=C double bond to an epoxide ring.
Oxidation Chromium-based reagents, Dess-Martin periodinane Converts a secondary alcohol (-OH) to a ketone (C=O).
Esterification Methanol (B129727) with an acid catalyst (e.g., H₂SO₄) Protects the carboxylic acid group or prepares the methyl ester form.
Wittig Reaction Phosphonium ylide Forms a C=C double bond with control over geometry (E/Z).

| Hydrogenation | H₂ with a metal catalyst (e.g., Pd/C) | Reduces C=C double bonds to single bonds if needed for a specific precursor. |

Derivatization Methods for Analytical Characterization and Functional Studies

The analysis of this compound, particularly by gas chromatography-mass spectrometry (GC-MS), requires chemical derivatization. This is because the free carboxylic acid and potential hydroxyl groups are not sufficiently volatile and can interact with the GC column, leading to poor peak shape and inaccurate quantification. restek.com Derivatization increases volatility and thermal stability, and it can produce characteristic mass spectral fragmentation patterns that aid in structural elucidation. nih.govmarinelipids.ca

Common derivatization methods include:

Esterification: The carboxylic acid functional group is converted into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME). A widely used method is esterification with 14% boron trifluoride (BF₃) in methanol under mild heating. restek.com Alternatively, sodium methoxide (B1231860) can be used for transesterification from a lipid extract. nih.gov

Silylation: Hydroxyl groups, such as those that would be present in the reduced form of the keto-epoxide (a dihydroxy-epoxide), are converted to trimethylsilyl (B98337) (TMS) ethers. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. marinelipids.caresearchgate.net This step is crucial for analyzing the products of reductive workups or related hydroxy-containing metabolites.

Methoxy Derivatization: To determine the position of the epoxide ring, a derivatization method involving ring-opening can be employed. Treatment with boron trifluoride in methanol can convert the epoxide into more stable methoxy-hydroxy derivatives. nih.gov The subsequent mass spectral fragmentation of these derivatives provides clear ions that indicate the original position of the epoxide. nih.gov

Methoxime Derivatization: Aldehyde or ketone functional groups can be derivatized with methoxylamine hydrochloride to form methoximes. nih.gov This derivatization adds a specific mass (29 Da) and creates a stable derivative suitable for LC-MS or GC-MS analysis, confirming the presence of the carbonyl group. nih.gov

These derivatization techniques are often used in sequence. For example, a lipid extract might first be transesterified to FAMEs, which are then purified by solid-phase extraction (SPE) before the hydroxyl groups are converted to TMS ethers for final GC-MS analysis. nih.govresearchgate.net

Table 3: Derivatization Methods for the Analysis of Epoxy-Keto Fatty Acids

Derivatization Method Target Functional Group Common Reagent(s) Purpose
Esterification Carboxylic Acid (-COOH) Boron trifluoride (BF₃) in Methanol Increases volatility for GC analysis by forming a Fatty Acid Methyl Ester (FAME). restek.com
Silylation Hydroxyl (-OH) N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Increases volatility and thermal stability of hydroxyl groups by forming TMS ethers. marinelipids.caresearchgate.net
Methoxy Derivatization Epoxide Ring Boron trifluoride (BF₃) in Methanol Opens the epoxide to form stable methoxy-hydroxy derivatives for positional analysis by MS. nih.gov

| Methoximation | Ketone (C=O) | Methoxylamine hydrochloride | Confirms the presence of a carbonyl group and creates a stable derivative for MS analysis. nih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The formation of 12,13-Epoxy-11-oxo-9-octadecenoic acid is a multi-step enzymatic process originating from polyunsaturated fatty acids. mdpi.com In plants, the lipoxygenase (LOX) cascade is the primary source of oxylipins, initiating with the creation of fatty acid hydroperoxides. mdpi.com The subsequent metabolism of these hydroperoxides is managed by enzymes including those from the cytochrome P450 family, CYP74. mdpi.com The conversion of linoleic acid's 13-hydroperoxide (13-HPOD) can lead to epoxyalcohols like 11-hydroxy-12,13-epoxy-9-octadecenoic acid through the action of epoxyalcohol synthase (EAS). mdpi.com

Research using crude soy extracts, which are rich in lipoxygenase, has demonstrated the conversion of 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid into a related compound, 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid. researchgate.netnih.gov This suggests that the biosynthesis of this compound likely involves a sequential reaction cascade initiated by lipoxygenase. nih.gov The degradation of linoleic acid hydroperoxides can also be catalyzed by a model system of cysteine and ferric chloride, producing trans-12,13,epoxy-11-oxo-trans-9-octadecenoic acid, indicating a potential non-enzymatic or metal-catalyzed formation route under specific conditions. nih.gov

Future research must focus on identifying the specific lipoxygenase and cytochrome P450 isozymes responsible for the precise stereochemistry and structure of this compound in various biological systems. Elucidating the regulatory networks that control the expression and activity of these enzymes, including transcriptional and post-translational modifications, will be paramount to understanding the conditions under which this specific mediator is produced.

Identification of Additional Molecular Targets and Signaling Pathways

Research has identified specific intracellular targets for keto-epoxy metabolites of linoleic acid. One isomer, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), is a potent activator of the Antioxidant Response Element (ARE), a key regulator of cytoprotective gene expression. nih.gov This activation is dependent on the transcription factor NRF2 and the activity of PI3-kinase. nih.gov Furthermore, EKODE has been shown to stimulate aldosterone (B195564) secretion in rat adrenal cells, suggesting a potential role in pathways related to hypertension. nih.govnih.gov

The biological activity of related oxylipins provides clues for potential new targets. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), another linoleic acid derivative, has been shown to exert anti-inflammatory effects by inhibiting NF-κB and MAPK signaling while activating the Nrf2/HO-1 pathway. mdpi.com Other octadecanoids, such as 9-HODE and 13-HODE, are known agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.gov

A primary future objective is to systematically screen for additional molecular receptors and binding proteins for this compound. Investigating its potential to modulate transcription factors beyond NRF2, such as PPARs, and its impact on a wider range of kinase-dependent signaling cascades will be essential to fully comprehend its cellular effects.

Table 1: Known and Potential Molecular Targets for this compound and Related Compounds

Target/PathwayKnown or Postulated EffectFuture Research DirectionCitations
Antioxidant Response Element (ARE) / NRF2 The isomer EKODE is a strong activator, inducing cytoprotective gene expression. nih.govDetermine if this compound shares this activity and identify the full spectrum of ARE-regulated genes it influences. nih.gov
PI3-Kinase (PI3K) PI3K activity is required for EKODE-mediated ARE activation. nih.govInvestigate the upstream mechanism by which the compound engages the PI3K pathway. nih.gov
Aldosterone Synthesis EKODE stimulates aldosterone secretion in adrenal cells. nih.govExplore the specific enzymes and receptors in the steroidogenesis pathway that are modulated by the compound. nih.govnih.gov
NF-κB and MAPK Signaling The related 13-KODE inhibits these pro-inflammatory pathways. mdpi.comTest for direct effects of this compound on NF-κB and various MAPK cascades (e.g., ERK, JNK, p38). mdpi.com
Peroxisome Proliferator-Activated Receptors (PPARs) Other octadecanoids (e.g., 9-HODE, 13-HODE) are known PPAR-γ agonists. nih.govScreen for binding affinity and activation potential of this compound for different PPAR isoforms (α, γ, δ). nih.gov

Development of Advanced Analytical and Imaging Tools for Spatiotemporal Mapping

The precise quantification and localization of lipid mediators within tissues and cells are critical for understanding their function. Current analytical methods for identifying and characterizing compounds like this compound include Nuclear Magnetic Resonance (NMR) spectrometry for structural elucidation. mdpi.com For quantification, techniques often rely on liquid chromatography-mass spectrometry (LC-MS). lsu.edu

Emerging research highlights the power of more advanced techniques for spatial analysis. For example, two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) NMR spectroscopy has been effectively used to resolve and quantify a large number of overlapping epoxide signals in complex mixtures like oils. wur.nl Furthermore, Raman imaging has been successfully employed to map the distribution of lipids, such as cholesterol and triglycerides, within specific brain regions like the hippocampus, providing in-situ spatial information that is lost with traditional extraction-based methods. lsu.edu These imaging results can be validated and complemented by LC-MS-based lipidomics. lsu.edu

Future efforts should be directed at developing and refining these tools specifically for this compound. This includes creating highly sensitive and specific antibodies for immunohistochemistry, developing targeted fluorescent probes for real-time imaging in living cells, and advancing mass spectrometry imaging (MSI) techniques to map its distribution and metabolism with high spatial resolution within tissues.

Table 2: Comparison of Analytical Tools for the Study of this compound

TechniquePrincipleApplication for the CompoundAdvantages & LimitationsCitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by chromatography, followed by ionization and mass-to-charge ratio detection for identification and quantification.Gold standard for quantifying levels in biological extracts.Advantages: High sensitivity and specificity. Limitations: Destructive; spatial information is lost during sample homogenization. lsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Used for definitive structural identification of the purified compound. mdpi.com 2D HSQC can resolve complex epoxide mixtures. wur.nlAdvantages: Unambiguous structure determination. Limitations: Lower sensitivity compared to MS; requires larger sample amounts. mdpi.comwur.nl
Raman Imaging (Spectroscopy) Uses inelastic scattering of monochromatic light to create images based on the vibrational modes of molecules.Potential for label-free in-situ mapping of the compound's distribution within tissue slices.Advantages: Non-destructive; provides spatial context. Limitations: Lower specificity than MS; may require complex spectral deconvolution. lsu.edu

Exploration of Interplay with Other Lipid Mediators and Metabolic Cascades

This compound is not produced in isolation but as part of the extensive and interconnected lipoxygenase metabolic cascade. mdpi.com The initial substrate, linoleic acid, can be metabolized into numerous bioactive molecules. The enzyme-catalyzed conversion of the intermediate 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) represents a critical branch point. mdpi.com The commitment of 13-HPODE towards the synthesis of epoxy-keto derivatives necessarily alters its availability for other enzymes, such as hydroperoxide lyase or reductases that produce different signaling molecules like 13-hydroxyoctadecadienoic acid (13-HODE). mdpi.commdpi.com

Other octadecanoids are known to have potent biological activities that can influence lipid metabolism and cellular signaling. For example, 13-HODE can interfere with the assembly of triacylglycerol-rich lipoproteins. nih.gov The diol derivative, 12,13-DiHOME, has been found to increase fatty acid uptake and oxidation in skeletal muscle. nih.gov The interplay between these various mediators can be competitive, synergistic, or antagonistic.

Future research must therefore move beyond studying this compound in isolation and instead employ a systems biology approach. Lipidomic profiling that simultaneously quantifies the full spectrum of octadecanoids and other lipid classes will be crucial. This will allow for the investigation of how the production of this compound influences, and is influenced by, other metabolic pathways, revealing the complex network of interactions that governs lipid signaling.

Q & A

Q. What are the common synthetic routes for preparing 12,13-Epoxy-11-oxo-9-octadecenoic acid?

The compound can be synthesized via oxidation of epoxy fatty acid precursors or through enzymatic pathways. For example, 12-hydroperoxyoctadeca-9,13,15-trienoic acid can undergo cyclization to form 1,2-dioxane derivatives, which may further oxidize to yield epoxy-ketol structures like this compound . Key steps include epoxidation of double bonds (e.g., using mCPBA) and controlled oxidation of hydroxyl groups to ketones (e.g., with Jones reagent). Purity is typically verified via HPLC or GC-MS, with intermediates characterized by NMR .

Q. How is the structural elucidation of this compound performed?

Structural analysis relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify epoxy (δ 3.0–3.5 ppm) and ketone (δ 210–220 ppm) groups.
  • MS : High-resolution mass spectrometry confirms molecular formula (C18_{18}H30_{30}O4_4, exact mass 310.2144) .
  • IR : Stretching frequencies for epoxy (1250 cm1^{-1}) and ketone (1700 cm1^{-1}) groups are critical .

Q. What biological activities are associated with this compound?

While direct studies are limited, structural analogs like vernolic acid (12,13-epoxy-9-octadecenoic acid) exhibit anti-inflammatory and plant signaling properties. The ketone group in this compound may enhance reactivity in lipid peroxidation pathways or enzyme inhibition, warranting further investigation in models of oxidative stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected 1^1H NMR splitting patterns) may arise from stereochemical ambiguity or impurities. Strategies include:

  • Comparative analysis : Use analogs (e.g., 12,13-EpOME) as reference standards .
  • Isotopic labeling : 18^{18}O tracing clarifies oxygen incorporation in epoxy/keto groups .
  • Computational modeling : DFT calculations predict NMR shifts for different stereoisomers . Contradictions should be documented and re-tested under varied conditions (e.g., solvent polarity) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. Epoxy rings are prone to acid-catalyzed hydrolysis, while ketones may undergo reduction .
  • Oxidative stress assays : Expose to reactive oxygen species (e.g., H2_2O2_2) and quantify byproducts (e.g., dihydroxy derivatives) .
  • Microsomal stability : Use liver microsomes to assess metabolic pathways .

Q. How does this compound interact with lipid membranes?

Advanced methods include:

  • Langmuir monolayer studies : Measure changes in membrane pressure-area isotherms.
  • MD simulations : Model insertion into lipid bilayers (e.g., POPC membranes) to assess perturbation of bilayer integrity .
  • Fluorescence anisotropy : Track membrane fluidity changes using DPH probes .

Data Contradiction and Comparative Analysis

Q. Why do biological activities vary among epoxy-ketol derivatives?

Variations arise from stereochemistry (cis vs. trans epoxy) and chain length. For example:

CompoundEpoxy PositionBiological ActivityReference
12,13-Epoxy-11-oxo-9-ODE12,13Pro-apoptotic in cancer cells
9,10-Epoxy-11-hydroxy-12-ODE9,10Anti-inflammatory in macrophages
Activity correlations require structure-activity relationship (SAR) studies with purified enantiomers .

Q. What methodological pitfalls arise in quantifying this compound in biological samples?

Challenges include:

  • Matrix effects : Lipid-rich samples (e.g., plasma) require SPE cleanup before LC-MS/MS.
  • Isomerization : Epoxy groups may rearrange during extraction; stabilize samples with BHT .
  • Low abundance : Use deuterated internal standards (e.g., d4_4-12,13-Epoxy-11-oxo-9-ODE) for accurate quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.